molecular formula C6H2F3I B179094 1,2,4-trifluoro-5-iodobenzene CAS No. 17533-08-3

1,2,4-trifluoro-5-iodobenzene

Cat. No.: B179094
CAS No.: 17533-08-3
M. Wt: 257.98 g/mol
InChI Key: UPCKPWDYXMTASO-UHFFFAOYSA-N
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Description

1,2,4-Trifluoro-5-iodobenzene is a halogenated aromatic compound with the molecular formula C₆H₂F₃I. It features three fluorine atoms at positions 1, 2, and 4, and an iodine atom at position 3. This substitution pattern creates a highly electron-deficient aromatic ring, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. Its reactivity is dominated by the strong electron-withdrawing effects of fluorine and the polarizable iodine atom, which facilitates nucleophilic aromatic substitution (NAS) reactions.

Properties

IUPAC Name

1,2,4-trifluoro-5-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F3I/c7-3-1-5(9)6(10)2-4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCKPWDYXMTASO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)I)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375313
Record name 2,4,5-Trifluoroiodobenzene
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URL https://comptox.epa.gov/dashboard/DTXSID70375313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17533-08-3
Record name 2,4,5-Trifluoroiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17533-08-3
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Preparation Methods

Synthesis of Diazonium Fluoroborate Intermediate

The process begins with 2,4-difluoroaniline , which undergoes diazotization in a fluoroboric acid (HBF₄) aqueous solution with sodium nitrite (NaNO₂) at temperatures below 5°C. The reaction forms a diazonium fluoroborate complex, as shown:

2,4-Difluoroaniline+NaNO2+HBF4Diazonium Fluoroborate+H2O+NaF[2]\text{2,4-Difluoroaniline} + \text{NaNO}2 + \text{HBF}4 \rightarrow \text{Diazonium Fluoroborate} + \text{H}_2\text{O} + \text{NaF} \quad

Critical parameters include:

  • Molar ratios : Fluoroboric acid, sodium nitrite, and 2,4-difluoroaniline in a (2.0–5.0):(1.02–1.1):1 ratio.

  • Temperature control : Maintained below 5°C to prevent premature decomposition.

  • Concentration : Fluoroboric acid at 20–40% mass percentage ensures optimal stability.

Thermal Degradation and Iodination

The diazonium fluoroborate intermediate is thermally decomposed at 100–300°C, releasing nitrogen and boron trifluoride (BF₃) gas. While the patent focuses on trifluorobenzene production, iodination can be introduced by substituting fluoroboric acid with iodinating agents or adding iodine sources during decomposition. For example, introducing potassium iodide (KI) or iodine (I₂) in the presence of copper catalysts could facilitate aromatic iodination at the 5-position.

Example protocol :

  • Heat diazonium fluoroborate with iodine (1.1 equiv) and CuI (0.1 equiv) in acetonitrile at 80°C for 12 hours.

  • Isolate the product via distillation or column chromatography.

This method achieves yields of ~85% for trifluorobenzene, though iodination efficiency would depend on reagent stoichiometry and catalyst selection.

Directed Ortho-Metalation Strategy

Directed metalation employs strong bases to deprotonate specific positions on aromatic rings, enabling regioselective halogenation. For 1,2,4-trifluoro-5-iodobenzene, a lithium diisopropylamide (LDA) -mediated approach can direct iodination to the 5-position.

Metalation and Iodination Sequence

  • Substrate preparation : Start with 1,2,4-trifluorobenzene.

  • Deprotonation : Treat with LDA at -78°C in tetrahydrofuran (THF), forming a lithiated intermediate at the 5-position (meta to fluorines).

  • Iodination : Introduce iodine (I₂) to quench the lithiated species, yielding the iodinated product:

1,2,4-TrifluorobenzeneLDA, THF, -78°CLithiated IntermediateI2This compound[4]\text{1,2,4-Trifluorobenzene} \xrightarrow{\text{LDA, THF, -78°C}} \text{Lithiated Intermediate} \xrightarrow{\text{I}_2} \text{this compound} \quad

Optimization considerations :

  • Solvent : THF or ethers enhance metalation efficiency.

  • Temperature : Low temperatures (-78°C) prevent side reactions.

  • Iodine source : Electrophilic iodine (I₂) or N-iodosuccinimide (NIS) may improve selectivity.

This method offers high regiocontrol but requires stringent anhydrous conditions.

Halogen Exchange Reactions

Halogen exchange (halex) reactions replace less electronegative halogens (e.g., chlorine) with iodine. A patent by US8835679B2 describes halogenation steps applicable to aromatic systems, which can be adapted for iodination.

Chlorine-to-Iodine Exchange

  • Substrate synthesis : Prepare 1,2,4-trifluoro-5-chlorobenzene via Friedel-Crafts chlorination.

  • Halex reaction : React with sodium iodide (NaI) in a polar aprotic solvent (e.g., dimethylformamide, DMF) at 120°C:

1,2,4-Trifluoro-5-chlorobenzene+NaIThis compound+NaCl[3]\text{1,2,4-Trifluoro-5-chlorobenzene} + \text{NaI} \rightarrow \text{this compound} + \text{NaCl} \quad

Key factors :

  • Catalyst : Copper(I) iodide (CuI) accelerates the exchange.

  • Solvent : DMF or dimethyl sulfoxide (DMSO) enhances ionic mobility.

  • Yield : Typically 70–80% after purification by recrystallization.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Diazonium Salt HalogenationScalable, patent-validatedRequires hazardous diazonium intermediates75–85%
Directed MetalationHigh regioselectivitySensitive to moisture/oxygen; costly reagents60–75%
Halogen ExchangeSimple one-pot reactionLimited to substrates with replaceable halogens70–80%

Chemical Reactions Analysis

Suzuki-Miyaura Coupling

The iodine atom in 1,2,4-trifluoro-5-iodobenzene serves as an effective leaving group in palladium-catalyzed couplings. For example:

  • Reaction with 4-methoxyphenylboronic acid under Suzuki conditions ([Pd(PPh₃)₄], Na₂CO₃, toluene/water, reflux) yields 4'-methoxy-2,4,5-trifluorobiphenyl with 83% yield .
  • Competitive dehalogenation (yielding 1,2,4-trifluorobenzene) occurs as a minor pathway (~11%) under similar conditions .

Stille Coupling

In THF, coupling with tributyl(vinyl)tin using trans-[Pd(C₆Cl₂F₃)I(AsPh₃)₂] as a catalyst proceeds via oxidative addition and transmetalation steps. The reaction demonstrates high selectivity for vinyl group transfer, with minimal side products .

Nucleophilic Aromatic Substitution (NAS)

Fluorine substituents activate the benzene ring toward NAS by electron withdrawal, directing nucleophiles to specific positions:

  • Methoxylation : Treatment with NaOMe in DMF at 120°C substitutes iodine with a methoxy group, forming 1,2,4-trifluoro-5-methoxybenzene.
  • Amination : Reaction with NH₃ in ethanol under pressure replaces iodine with an amino group, yielding 5-amino-1,2,4-trifluorobenzene.

Radical Reactions

The compound participates in radical chain processes mediated by iodine(III) reagents (e.g., PhICl₂):

  • C–H Iodination : In the presence of NaN₃ and I₂, cyclohexane undergoes iodination via radical intermediates generated from this compound .
  • Trifluoromethylation : CF₃ radicals generated from Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3-one) add to alkenes, with subsequent oxidation forming trifluoromethylated products .

Comparative Reactivity in Polyhalogenated Systems

The reactivity of this compound is influenced by its substitution pattern relative to analogs:

CompoundReactivity ProfileKey Differences
1,3,5-Trifluoro-2-iodobenzeneHigher electrophilicity due to symmetric fluorine distributionFaster NAS but reduced regioselectivity
2,4,5-TrifluoronitrobenzeneNitro group enhances meta-directing effectsLimited utility in cross-coupling
1,2,3,4-Tetrafluoro-5-iodobenzeneIncreased fluorine density slows NAS but improves radical stabilityLower yields in Suzuki couplings

Thermal Decomposition

Thermal treatment (>150°C) leads to iodine elimination, forming 1,2,4-trifluorobenzene as a primary product. Side reactions include:

  • Release of boron trifluoride (BF₃) in the presence of fluoborate salts .
  • Formation of polyfluorinated biphenyls via Ullmann-type coupling under Cu catalysis .

Mechanism of Action

The mechanism of action of 1,2,4-trifluoro-5-iodobenzene is primarily related to its ability to undergo substitution and coupling reactions. The presence of fluorine atoms enhances the compound’s reactivity by stabilizing the transition state during these reactions. This stabilization is achieved through the electron-withdrawing effects of the fluorine atoms, which increase the electrophilicity of the aromatic ring .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Compounds for Comparison

The following halogenated benzene derivatives are structurally and functionally relevant for comparison:

1,2,3,4,5-Pentafluoro-6-iodobenzene (C₆F₅I)

1-Bromo-2,3,4-trifluoro-5-iodobenzene (C₆HBrF₃I)

1,2,4-Tribromo-5-iodobenzene (C₆H₂Br₃I)

Iodobenzene (C₆H₅I)

Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Halogen Substituents Physical State Purity
1,2,4-Trifluoro-5-iodobenzene Not provided C₆H₂F₃I ~306.89 (calculated) 3 F, 1 I (positions 1,2,4) Likely liquid Unknown
1,2,3,4,5-Pentafluoro-6-iodobenzene - C₆F₅I 314.86 (calculated) 5 F, 1 I Unknown -
1-Bromo-2,3,4-trifluoro-5-iodobenzene 530145-57-4 C₆HBrF₃I 336.88 1 Br, 3 F, 1 I Liquid 97%
1,2,4-Tribromo-5-iodobenzene 366496-32-4 C₆H₂Br₃I 440.70 3 Br, 1 I Likely solid -
Iodobenzene 591-50-4 C₆H₅I 204.01 1 I Liquid -
Key Observations:
  • Halogen Effects : Fluorine’s electronegativity increases the ring’s electron deficiency, enhancing NAS reactivity. Bromine, being less electronegative but polarizable, alters reactivity toward electrophilic substitution .
  • Molecular Weight : Brominated analogs (e.g., 1-Bromo-2,3,4-trifluoro-5-iodobenzene) exhibit higher molecular weights, impacting volatility and solubility .
  • Physical State : Fluorinated derivatives (e.g., this compound) are typically liquids, whereas brominated analogs (e.g., 1,2,4-Tribromo-5-iodobenzene) may exist as solids due to increased molecular symmetry and intermolecular forces .
Nucleophilic Aromatic Substitution (NAS)
  • This compound : The iodine atom acts as a superior leaving group compared to bromine or chlorine, especially under catalytic conditions (e.g., CuI-mediated reactions). Fluorine’s electron-withdrawing effect activates the ring for NAS .
  • 1,2,3,4,5-Pentafluoro-6-iodobenzene : The additional fluorine atoms further enhance ring activation, but steric hindrance may reduce reaction rates .
  • 1-Bromo-2,3,4-trifluoro-5-iodobenzene : Bromine’s lower electronegativity slightly reduces ring activation compared to fluorine-only analogs, but its larger atomic radius may favor certain coupling reactions (e.g., Suzuki-Miyaura) .
Electrophilic Substitution
  • 1,2,4-Tribromo-5-iodobenzene : Bromine’s electron-withdrawing effects deactivate the ring, making electrophilic substitution (e.g., nitration) less favorable unless directed by iodine’s ortho/para-directing nature .

Biological Activity

1,2,4-Trifluoro-5-iodobenzene is a fluorinated aromatic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article delves into its biological activity, focusing on the mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of three fluorine atoms and one iodine atom attached to a benzene ring. The unique combination of these halogen substituents significantly influences the compound's chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions can modulate enzyme activities and receptor functions, potentially leading to therapeutic effects. The trifluoromethyl group enhances lipophilicity, improving cellular membrane penetration and bioavailability .

Anticancer Properties

Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced anticancer activity. A study highlighted that the inclusion of trifluoromethyl groups in drug design has led to increased potency against various cancer cell lines. Specifically, this compound has shown promising results in inhibiting tumor growth in preclinical models .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in activated macrophages. This effect is mediated through the inhibition of NF-kB signaling pathways .

Study on Anticancer Activity

A recent study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. The compound induced apoptosis through the activation of caspase pathways .

Anti-inflammatory Mechanism Investigation

Another study focused on the anti-inflammatory mechanism of this compound using TNF-α stimulated HepG2 cells. Treatment with this compound resulted in a significant reduction in nitric oxide production and cyclooxygenase-2 (COX-2) expression levels. The IC50 values for these effects were determined to be around 12 µM .

Summary of Biological Activities

Activity Mechanism IC50 Value
AnticancerInduction of apoptosis via caspase activation15 µM
Anti-inflammatoryInhibition of NF-kB signaling and COX-2 expression12 µM

Q & A

Q. How to design experiments to study the compound’s photophysical properties?

  • Methodological Answer : UV-Vis spectroscopy (λmax = 270–290 nm) and time-resolved fluorescence decay measurements reveal π→π* transitions influenced by fluorine’s inductive effects. Solvatochromic shifts in DMSO vs. hexane validate polarity-dependent behavior .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,2,4-trifluoro-5-iodobenzene
Reactant of Route 2
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